molecular formula C9H8BrClN2O B2923482 N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride CAS No. 1402210-65-4

N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride

Cat. No.: B2923482
CAS No.: 1402210-65-4
M. Wt: 275.53
InChI Key: KNZABGDOPMGFMU-LCYFTJDESA-N
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Description

N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, an oxopropane moiety, and a hydrazonoyl chloride functional group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride typically involves the reaction of 4-bromoaniline with acetyl chloride to form an intermediate, which is then reacted with hydrazine to yield the final product. The reaction conditions often require the use of dry solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Properties

IUPAC Name

(1Z)-N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZABGDOPMGFMU-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NNC1=CC=C(C=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N/NC1=CC=C(C=C1)Br)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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